Foreword for the Research Professional
Foreword for the Research Professional
An In-depth Technical Guide to 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose (CAS: 150302-84-4)
This document provides a comprehensive technical overview of the sucrose ester identified by CAS number 150302-84-4, chemically known as 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose. As a senior application scientist, the goal is not merely to present data but to construct a narrative that explains the scientific rationale behind the investigation of such a molecule. Direct primary research on this specific penta-ester is limited in publicly accessible literature. Therefore, this guide adopts a dual strategy: first, by detailing the specific known characteristics of the target molecule, and second, by building a robust scientific context from well-documented, structurally related sucrose esters. This approach provides a foundational understanding and a clear experimental roadmap for researchers aiming to explore its potential.
Part 1: Core Compound Profile: 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose
This complex glycoside is a derivative of sucrose, where five of the eight hydroxyl groups are esterified with 3-methylbutanoic acid (also known as isovaleric acid). This modification dramatically alters the physicochemical properties of the parent sucrose molecule, transforming it from a highly hydrophilic sugar into a significantly more lipophilic compound.
Physicochemical Characteristics
| Property | Value | Source |
| CAS Number | 150302-84-4 | |
| Molecular Formula | C₃₇H₆₂O₁₆ | |
| Molecular Weight | 762.9 g/mol | |
| IUPAC Name | [(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate | |
| Canonical SMILES | CC(C)CC(=O)OC[C@@H]1(CO)O[C@@H]2CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C">C@HOC(=O)CC(C)C |
The structure suggests amphipathic properties, with the remaining free hydroxyl groups providing a degree of hydrophilicity, while the five isovaleryl chains create a significant lipophilic character. This balance is crucial for its potential interactions with biological membranes and protein targets.
Part 2: Synthesis Strategies for Sucrose Esters
The synthesis of specific sucrose esters like 2,4,3',4',6'-penta-O-(3-methylbutanoyl)sucrose is a challenge in regioselectivity. Both chemical and enzymatic routes are employed, each with distinct advantages and rationales.
A. Chemical Synthesis Approach
Chemical synthesis typically involves a multi-step process designed to control which of the eight hydroxyl groups on sucrose are esterified.
Workflow Rationale: The core challenge in sucrose chemistry is differentiating between its eight hydroxyl groups, which have varying reactivities. The primary hydroxyls (at positions 6, 1', and 6') are generally more reactive than the secondary ones. A common strategy involves protecting the most reactive hydroxyls, acylating the remaining desired positions, and then deprotecting.
Generalized Protocol:
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Protection: Selectively protect the most reactive hydroxyl groups (e.g., at the 1' and 6' positions) using bulky protecting groups like trityl chloride. This directs the subsequent acylation to the other available hydroxyls.
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Acylation: The partially protected sucrose is then reacted with an acylating agent, such as 3-methylbutanoyl chloride or anhydride, in the presence of a base like pyridine or DMAP. The stoichiometry of the acylating agent is controlled to achieve the desired degree of esterification.
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Deprotection: The protecting groups are removed under specific conditions (e.g., mild acid for trityl groups) to yield the final product.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) are essential to separate the desired penta-ester from a potential mixture of under- or over-acylated products and regioisomers.
B. Enzymatic Synthesis Approach
Enzymatic methods, often utilizing lipases, offer a greener alternative with potentially higher regioselectivity, operating under milder conditions.
Workflow Rationale: Lipases can catalyze esterification reactions in non-aqueous solvents. The enzyme's active site can confer high regioselectivity, preferentially acylating specific hydroxyl groups on the sucrose molecule, which can reduce the need for complex protection-deprotection steps.
Generalized Protocol:
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Enzyme and Substrate Preparation: Sucrose and the fatty acid (or its methyl ester, like methyl 3-methylbutanoate) are dissolved in a suitable organic solvent (e.g., 2-methyl-2-butanol).
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Enzymatic Reaction: An immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) is added to the mixture. The reaction is incubated at a controlled temperature (e.g., 40-60°C) with agitation.
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Reaction Monitoring: The progress is monitored by techniques like TLC or HPLC.
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Purification: After the reaction, the enzyme is filtered off, and the product is purified from the remaining substrates and solvent, typically via chromatography.
Part 3: Biological and Pharmacological Profile
While direct studies on 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose are not widely published, a significant body of research on related sucrose esters provides a strong basis for predicting its biological activities.
Overview of Sucrose Ester Bioactivities
Sucrose esters as a class are known to exhibit a wide range of biological effects, including antimicrobial, anti-tumor, insecticidal, and enzyme-inhibitory activities. Their amphipathic nature allows them to interact with and disrupt cell membranes, a common mechanism for antimicrobial action.
Potential Activities of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose
Based on its structure and vendor-supplied information, the target compound is suggested to have antimicrobial and antioxidant properties. Furthermore, recent studies on isovaleryl sucrose esters isolated from Atractylodes japonica have demonstrated moderate cytotoxic activity against human colon (HCT-116) and lung (A549) cancer cell lines, with IC₅₀ values in the single-digit micromolar range. This suggests that the 3-methylbutanoyl (isovaleryl) moieties on the sucrose scaffold can confer significant bioactivity.
In-Depth Look: α-Glucosidase and α-Amylase Inhibition by Sucrose Esters
A prominent and well-researched activity of sucrose esters is the inhibition of carbohydrate-hydrolyzing enzymes, making them promising candidates for managing type 2 diabetes.
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α-Glucosidase and α-Amylase: These enzymes in the small intestine are responsible for breaking down complex carbohydrates into absorbable glucose.
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Mechanism of Inhibition: Inhibitors of these enzymes delay carbohydrate digestion, which in turn reduces the post-prandial spike in blood glucose levels. This is a validated therapeutic strategy for diabetes management.
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Structure-Activity Relationship: Studies on cinnamoyl and feruloyl sucrose esters have shown that the number and position of the acyl groups on the sucrose core are critical determinants of inhibitory potency. Generally, a higher degree of substitution leads to greater inhibition. Molecular docking studies suggest these esters bind within the active sites of the enzymes, with interactions like π-π stacking playing a key role for aromatic esters. For an aliphatic ester like the target compound, hydrophobic interactions within the enzyme pocket would be the predominant binding force.
Part 4: Key Experimental Protocols for Investigation
To validate the predicted activities of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose, a series of standardized in vitro assays are required. The following protocols are foundational for its initial characterization.
Protocol 1: α-Glucosidase Inhibition Assay
Rationale: This assay quantifies the ability of the compound to inhibit α-glucosidase, a key enzyme in glucose metabolism. The protocol measures the enzymatic conversion of a chromogenic substrate (pNPG) into a colored product (p-nitrophenol).
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a 0.1 M phosphate buffer (pH 6.8).
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Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 0.2 U/mL.
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Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to a concentration of 2 mM.
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Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and create serial dilutions. Acarbose is used as a positive control.
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Assay Procedure (96-well plate format):
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To each well, add 50 µL of the test compound dilution (or control).
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Add 50 µL of the α-glucosidase solution to each well.
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Incubate the plate at 37°C for 15 minutes.
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Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
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Incubate at 37°C for another 20 minutes.
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Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
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Data Acquisition:
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Measure the absorbance at 405 nm using a microplate reader.
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Calculate the percentage inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.
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IC₅₀ Determination:
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Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
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Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: This broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
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Microorganism Preparation:
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Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) overnight.
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Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
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Compound Preparation:
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Prepare a 2x concentrated stock solution of the test compound in the broth. Perform serial two-fold dilutions in a 96-well plate (100 µL per well).
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Inoculation and Incubation:
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Add 100 µL of the prepared bacterial suspension to each well, resulting in a 1x final concentration of the compound and bacteria.
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Include a positive control (bacteria, no compound) and a negative control (broth only).
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Incubate the plate at 37°C for 18-24 hours.
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MIC Determination:
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The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization; a color change from blue to pink indicates metabolic activity (growth).
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Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Capacity
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of ~1.0 at 517 nm.
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Prepare a stock solution of the test compound in methanol and create serial dilutions. Ascorbic acid or Trolox can be used as a positive control.
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Assay Procedure:
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In a 96-well plate, add 100 µL of the test compound dilution.
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Add 100 µL of the DPPH solution to each well.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Data Acquisition:
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Measure the absorbance at 517 nm.
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Calculate the percentage of scavenging activity: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.
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IC₅₀ Determination:
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Determine the IC₅₀ value by plotting scavenging percentage against the concentration of the compound.
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Part 5: Data Analysis and Interpretation
The following table summarizes representative data for other sucrose esters, providing a benchmark for what might be expected from 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose.
| Compound/Class | Target/Assay | Result (IC₅₀ or % Inhibition) | Reference |
| Tetra-cinnamoyl Sucrose Esters | α-Glucosidase | 74-77% inhibition (at test conc.) | |
| Feruloyl Sucrose Esters | α-Glucosidase | High % inhibition, selective over α-amylase | |
| Isovaleryl Sucrose Ester (Compound 2) | HCT-116 Cytotoxicity | IC₅₀ = 7.49 µM | |
| Isovaleryl Sucrose Ester (Compound 6) | A549 Cytotoxicity | IC₅₀ = 7.10 µM | |
| Sucrose Palmitoleate | Candida albicans | MIC = 16 µg/mL |
Interpretation: The data from related compounds suggest that the degree of esterification and the nature of the acyl chain are key determinants of bioactivity. The presence of five isovaleryl groups on the target compound suggests it could have potent activity, potentially in the low micromolar range for cytotoxicity or enzyme inhibition.
Part 6: Proposed Mechanism of Action
Based on extensive research into related compounds, the most probable mechanism of action for the anti-hyperglycemic effects of sucrose esters is through the competitive or non-competitive inhibition of intestinal enzymes.
This diagram illustrates how 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose is hypothesized to block α-amylase and α-glucosidase, thereby slowing the breakdown of complex carbohydrates into glucose and reducing its absorption into the bloodstream.
Part 7: Conclusion and Future Perspectives
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose (CAS 150302-84-4) is a sucrose penta-ester with significant, albeit largely unexplored, therapeutic potential. Drawing from a robust body of literature on structurally similar compounds, it is reasonable to hypothesize that this molecule possesses enzyme-inhibitory, antimicrobial, and potentially cytotoxic properties.
The immediate path forward for any research program involving this compound is clear: systematic experimental validation. The protocols outlined in this guide provide a self-validating framework to:
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Confirm its potential as an inhibitor of carbohydrate-hydrolyzing enzymes.
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Quantify its antimicrobial spectrum and potency.
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Assess its antioxidant capacity.
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Screen for cytotoxic effects against relevant cancer cell lines.
Successful validation of these activities would position this compound as a valuable lead for further development in metabolic disease, infectious disease, or oncology research.
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